5-Nitrophthalazin-1-amine
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Overview
Description
5-Nitrophthalazin-1-amine is an organic compound with the molecular formula C8H6N4O2. It is a derivative of phthalazine, characterized by the presence of a nitro group at the 5-position and an amine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrophthalazin-1-amine typically involves the nitration of phthalazine followed by the introduction of an amine group. One common method is the nitration of phthalazine using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position. The resulting 5-nitrophthalazine is then subjected to reduction conditions to convert the nitro group to an amine group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitrophthalazin-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents
Major Products Formed
Reduction: 5-Aminophthalazin-1-amine.
Substitution: Various substituted phthalazin-1-amines depending on the substituent introduced.
Oxidation: 5-Nitrosophthalazin-1-amine or this compound
Scientific Research Applications
5-Nitrophthalazin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Nitrophthalazin-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The amine group can form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,10-Phenanthroline: Similar in structure with a nitro group and an amine group, used in antimicrobial research.
2-Amino-5-nitropyridine: Another compound with similar functional groups, used in optical and electronic applications .
Uniqueness
5-Nitrophthalazin-1-amine is unique due to its specific arrangement of functional groups on the phthalazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-nitrophthalazin-1-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H,(H2,9,11) |
InChI Key |
WHCRIORVFLGLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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